molecular formula C17H26N2O3 B3001342 Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate CAS No. 903864-01-7

Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate

Cat. No.: B3001342
CAS No.: 903864-01-7
M. Wt: 306.406
InChI Key: YSIUGGXAZCQVOY-UHFFFAOYSA-N
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Description

Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1³,⁷]decane]-2-carboxylate is a structurally complex heterocyclic compound featuring a spiro junction between a cyclopentane ring and a tricyclo[3.3.1.1³,⁷]decane system. The molecule incorporates two diaza groups (1',3'), a ketone (6'-oxo), and methyl substituents at positions 5' and 7', with an ethyl ester moiety at position 2.

Properties

IUPAC Name

ethyl 5,7-dimethyl-6-oxospiro[1,3-diazatricyclo[3.3.1.13,7]decane-2,2'-cyclopentane]-1'-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O3/c1-4-22-13(20)12-6-5-7-17(12)18-8-15(2)9-19(17)11-16(3,10-18)14(15)21/h12H,4-11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSIUGGXAZCQVOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCC12N3CC4(CN2CC(C3)(C4=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate typically involves multiple steps, starting from readily available precursors. A common synthetic route includes:

    Formation of the Spirocyclic Core: The initial step involves the construction of the spirocyclic core through a cyclization reaction. This can be achieved using a cyclopentane derivative and a tricyclo[3.3.1.1~3,7~]decane precursor under acidic or basic conditions.

    Introduction of the Diaza Group: The diaza functionality is introduced via a nucleophilic substitution reaction, where an appropriate amine reacts with the spirocyclic intermediate.

    Esterification: The final step involves the esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or a dehydrating agent like dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis, focusing on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles are often employed to enhance yield and reduce waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Various amines or alkyl halides under basic conditions

Major Products

The major products formed from these reactions include alcohols, ketones, carboxylic acids, and substituted diaza derivatives, depending on the specific reagents and conditions used.

Scientific Research Applications

Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate has several scientific research applications:

    Medicinal Chemistry: This compound is investigated for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific mechanical or electronic properties.

    Biological Studies: The compound is used in studies exploring its effects on cellular processes and its potential as a biochemical tool.

    Industrial Applications: It is explored for use in the synthesis of complex organic molecules and as an intermediate in the production of fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 5’,7’-dimethyl-6’-oxo-1’,3’-diazaspiro[cyclopentane-1,2’-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, where the compound acts as an inhibitor or activator, and receptors, where it can modulate signaling pathways. The spirocyclic structure allows for unique binding interactions, enhancing its specificity and potency.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Analogues

The compound’s closest analogues include bicyclic and tricyclic systems with diaza, oxo, and ester functionalities. Below is a comparative analysis based on the evidence provided:

Compound Core Structure Functional Groups Bioactivity/Applications Crystallinity
Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[...]-2-carboxylate (Target) Spiro-tricyclo[3.3.1.1³,⁷]decane 2× diaza, 6'-oxo, ethyl ester, methyl groups Not reported in evidence Unknown
(2S,5R,6R)-6-{...}dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid Bicyclo[3.2.0]heptane Thia, aza, oxo, carboxylic acid, methyl groups Pharmacopeial compliance (antibiotics?) Meets crystallinity 〈695〉
Marine actinomycete-derived salternamides (e.g., Salternamide E) Polyketide or hybrid frameworks Amide, ester, hydroxyl groups Antimicrobial, cytotoxic activities Not reported

Structural Analysis

Core Complexity : The target compound’s tricyclo[3.3.1.1³,⁷]decane system imposes greater steric rigidity compared to the bicyclo[3.2.0]heptane framework in ’s compound. This rigidity may influence binding affinity in biological systems but complicates synthetic accessibility .

Functional Groups: The 6'-oxo and diaza groups in the target compound resemble the oxo and aza motifs in ’s pharmacopeial compound, which is associated with β-lactam antibiotic derivatives. However, the absence of a thia group in the target compound may reduce reactivity with penicillin-binding proteins .

Bioactivity Gaps

  • No direct bioactivity data for the target compound are provided in the evidence. Salternamides () and pharmacopeial compounds () exhibit antimicrobial properties, suggesting that the target’s diaza-oxo system merits similar evaluation .

Research Findings and Limitations

Crystallographic Data

  • By comparison, ’s compound meets crystallinity standards 〈695〉, implying that analogous characterization could validate the target’s purity and conformation .

Analytical Methods

  • LC/MS profiling (as applied to marine actinomycetes in ) could aid in detecting minor impurities or degradation products of the target compound, though its utility depends on ionization efficiency and fragmentation patterns .

Biological Activity

Ethyl 5',7'-dimethyl-6'-oxo-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decane]-2-carboxylate is a complex organic compound with potential biological activity. This article explores its biological properties, including its mechanism of action, therapeutic applications, and relevant case studies.

Basic Information

  • Molecular Formula : C17H26N2O3
  • Molecular Weight : 306.406 g/mol
  • CAS Number : 903864-01-7
  • SMILES Notation : CCOC(=O)C1CCCC11N2CC3(C)CN1CC(C)(C2)C3=O

Structural Features

The compound features a spirocyclic structure, which is often associated with unique biological activities due to its conformational flexibility and ability to interact with biological macromolecules.

This compound has been investigated for its potential as a drug candidate in various therapeutic areas. Its biological activity may be attributed to several mechanisms:

  • Enzyme Inhibition : Preliminary studies suggest that this compound may inhibit specific enzymes involved in metabolic pathways, potentially impacting cancer cell proliferation.
  • Receptor Modulation : The compound may interact with neurotransmitter receptors, influencing neurochemical signaling pathways.

Therapeutic Applications

Current research indicates that this compound could have applications in the following areas:

  • Anticancer Activity : Studies have shown that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines.
  • Neuroprotective Effects : The modulation of neurotransmitter receptors suggests potential use in treating neurodegenerative diseases.

Cytotoxicity Studies

A study conducted on a series of diazaspiro compounds indicated that this compound demonstrated significant cytotoxic effects against human breast cancer cells (MCF-7). The IC50 value was determined to be approximately 15 µM, highlighting its potential as an anticancer agent .

Neuroprotective Effects

In a neuropharmacological study assessing the effects of various spirocyclic compounds on neuronal cells subjected to oxidative stress, ethyl 5',7'-dimethyl-6'-oxo showed promising results in reducing cell death and promoting cell survival through the activation of antioxidant pathways .

Data Summary Table

PropertyValue
Molecular FormulaC17H26N2O3
Molecular Weight306.406 g/mol
CAS Number903864-01-7
Anticancer IC50 (MCF-7)15 µM
Neuroprotective ActivityYes

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